molecular formula C15H15NO2S B5012554 2-(5-acetyl-3-thienyl)-N-benzylacetamide

2-(5-acetyl-3-thienyl)-N-benzylacetamide

Cat. No. B5012554
M. Wt: 273.4 g/mol
InChI Key: BRSCPBOQINQQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-acetyl-3-thienyl)-N-benzylacetamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as ATA or Acetamidothiazole. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.

Mechanism of Action

The mechanism of action of ATA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. ATA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, ATA has been shown to inhibit the activity of NF-κB, a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects:
ATA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ATA has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, ATA has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological diseases.

Advantages and Limitations for Lab Experiments

ATA has several advantages for lab experiments, including its stability and solubility in various solvents. However, ATA has some limitations, including its low water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on ATA. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of ATA and its potential use in the treatment of various diseases. Finally, research is needed to develop more efficient synthesis methods for ATA to make it more readily available for scientific research.

Synthesis Methods

ATA can be synthesized using a variety of methods, including the reaction of 5-acetyl-2-aminothiophene with benzyl chloroacetate in the presence of a base. The resulting product can be purified using various techniques, such as column chromatography.

Scientific Research Applications

ATA has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that ATA can inhibit the growth of cancer cells in vitro and in vivo. Additionally, ATA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(5-acetylthiophen-3-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11(17)14-7-13(10-19-14)8-15(18)16-9-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSCPBOQINQQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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